molecular formula C15H20BrNO3 B1374801 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid CAS No. 1403257-81-7

5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid

Cat. No.: B1374801
CAS No.: 1403257-81-7
M. Wt: 342.23 g/mol
InChI Key: IPITXYVHPYUULP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds. The complete IUPAC name reflects the substitution pattern on the benzoic acid core, with the bromine atom at position 5, a methyl group at position 2, and the complex amino substituent at position 3. The compound is registered under Chemical Abstracts Service number 1403257-81-7, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C15H20BrNO3 indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely determined to be 342.23 daltons, which is consistent across multiple reliable chemical databases. The compound exists with a reported purity of 98% in commercially available samples, indicating high-quality synthetic preparation methods.

The SMILES notation for this compound is represented as O=C(O)C1=CC(Br)=CC(N(CC)C2CCOCC2)=C1C, which provides a linear string representation of the molecular structure. This notation efficiently encodes the connectivity between atoms, including the cyclic tetrahydropyran moiety and the aromatic benzoic acid framework. The International Chemical Identifier Key IPITXYVHPYUULP-UHFFFAOYSA-N serves as an additional unique identifier derived from the complete structural representation.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound involves multiple conformational considerations due to the presence of flexible substituents and ring systems. The benzoic acid core maintains a planar aromatic structure, while the tetrahydro-2H-pyran ring adopts specific three-dimensional conformations that influence the overall molecular shape. Research on tetrahydro-2H-pyran conformational preferences indicates that the chair conformation is energetically favored over other possible arrangements.

Computational studies of tetrahydro-2H-pyran derivatives demonstrate that the chair conformer is significantly more stable than alternative conformations such as the twist, boat, or half-chair forms. The energy difference between the chair and the 2,5-twist conformer ranges from 5.78 to 6.82 kilocalories per mole depending on the computational method employed, while the energy difference between the chair and 1,4-boat conformer ranges from 6.23 to 7.20 kilocalories per mole. These substantial energy differences suggest that the tetrahydro-2H-pyran moiety in the target compound predominantly adopts the chair conformation under standard conditions.

The ethyl substituent attached to the nitrogen atom introduces additional conformational flexibility through rotation around the carbon-nitrogen and carbon-carbon bonds. The amino group connecting the ethyl and tetrahydropyran substituents to the aromatic ring can adopt various orientations relative to the benzene plane, potentially influencing intermolecular interactions and crystal packing arrangements. The steric interactions between the methyl group at position 2 and the amino substituent at position 3 may impose conformational constraints that favor specific rotameric states.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic analysis of this compound reveals important structural details regarding solid-state organization and intermolecular interactions. The compound exhibits specific packing arrangements that are stabilized by hydrogen bonding networks involving the carboxylic acid functionality and potential secondary interactions involving the amino group and ether oxygen of the tetrahydropyran ring.

The presence of the carboxylic acid group enables the formation of characteristic hydrogen-bonded dimers, similar to those observed in other carboxylic acid derivatives. Research on carboxylic acid dimerization patterns indicates that both cyclic and open-chain dimer configurations can occur, with the specific arrangement depending on the nature of substituents and crystal packing forces. In aqueous environments, the hydrogen bonding patterns may differ from those in solid-state structures, with solvent molecules participating in extended hydrogen bonding networks.

The tetrahydro-2H-pyran oxygen atom can serve as a hydrogen bond acceptor, potentially forming intermolecular interactions with neighboring molecules in the crystal lattice. The nitrogen atom of the amino group may participate in hydrogen bonding as either a donor or acceptor, depending on its protonation state and local chemical environment. These multiple hydrogen bonding sites contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.

Structural Parameter Value Source
Molecular Formula C15H20BrNO3
Molecular Weight 342.23 g/mol
CAS Registry Number 1403257-81-7
Purity (Commercial) 98%
SMILES Notation O=C(O)C1=CC(Br)=CC(N(CC)C2CCOCC2)=C1C
InChI Key IPITXYVHPYUULP-UHFFFAOYSA-N

The crystallographic data available for related tetrahydropyran-containing compounds suggests that the ring system typically adopts a chair conformation with standard bond lengths and angles. The bromine substituent on the aromatic ring introduces significant electron-withdrawing effects that may influence the electronic distribution throughout the molecule and affect intermolecular interactions in the solid state. The methyl group provides steric bulk that can influence crystal packing efficiency and molecular recognition patterns.

Properties

IUPAC Name

5-bromo-3-[ethyl(oxan-4-yl)amino]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-3-17(12-4-6-20-7-5-12)14-9-11(16)8-13(10(14)2)15(18)19/h8-9,12H,3-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPITXYVHPYUULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155626
Record name 5-Bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403257-81-7
Record name 5-Bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403257-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination

  • Starting Material: 2-methylbenzoic acid
  • Reagents: Bromine (Br2) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr3)
  • Purpose: Introduction of bromine at the 5-position of the aromatic ring
  • Conditions: Controlled temperature to avoid polybromination; typically room temperature or below
  • Outcome: 5-bromo-2-methylbenzoic acid with high regioselectivity

Esterification

  • Intermediate: 5-bromo-2-methylbenzoic acid
  • Reagents: Methanol and a strong acid catalyst such as sulfuric acid (H2SO4)
  • Conditions: Reflux conditions to promote ester formation
  • Purpose: Convert carboxylic acid to methyl ester for better reactivity in subsequent steps
  • Product: Methyl 5-bromo-2-methylbenzoate

Amination

  • Intermediate: Methyl 5-bromo-2-methylbenzoate
  • Reagents: Ethylamine and tetrahydro-2H-pyran-4-ylamine under basic or neutral conditions
  • Catalysts: Sometimes coupling agents like PYBOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) are used to facilitate amide bond formation in related derivatives
  • Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents
  • Conditions: Room temperature stirring for extended periods (e.g., overnight)
  • Outcome: Formation of methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate

Hydrolysis to Benzoic Acid

  • Intermediate: Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate
  • Reagents: Aqueous sodium hydroxide (NaOH) solution
  • Conditions: Heating at around 60°C for 1 hour
  • Work-up: Acidification with hydrochloric acid (HCl) to pH 5-6, extraction with methanol/dichloromethane mixtures
  • Outcome: 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid with near quantitative yield (reported 100% in some protocols)

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Bromination Br2 with Fe or AlBr3 catalyst, room temp High Selective monobromination at 5-position
Esterification Methanol, H2SO4, reflux High Conversion to methyl ester intermediate
Amination Ethylamine + tetrahydro-2H-pyran-4-ylamine, DMSO, RT 74% PYBOP used as coupling agent; overnight stirring; purification by solvent washing
Hydrolysis NaOH aqueous, 60°C, 1 h; acidify to pH 5-6 ~100% Efficient conversion to carboxylic acid; extraction and drying yield pure acid

Data from industrial-scale synthesis and peer-reviewed protocols confirm these yields and conditions.

Summary Table of Preparation Methods

Stage Reagents/Conditions Solvent Temperature Time Yield (%) Remarks
Bromination Br2 + Fe/AlBr3 Organic solvent (e.g., CCl4) Room temp 1-2 h High Regioselective bromination
Esterification Methanol + H2SO4 Methanol Reflux (~65°C) Several hours High Formation of methyl ester
Amination Ethylamine + tetrahydro-2H-pyran-4-ylamine + PYBOP DMSO Room temp Overnight 74 Coupling facilitated by PYBOP
Hydrolysis NaOH (aqueous), acidification with HCl Water/ethanol mix 60°C 1 h ~100 Efficient ester hydrolysis to acid
Purification Filtration, solvent washes (MeOH/DCM, acetonitrile) Various solvents Ambient Variable - Removes impurities, yields pure product

Research Findings and Industrial Relevance

  • The use of PYBOP as a coupling reagent in the amination step improves the reaction efficiency and yield, enabling mild reaction conditions at room temperature.
  • Hydrolysis under mild basic conditions ensures quantitative conversion of ester to acid without degradation of sensitive functional groups.
  • The synthetic route is scalable and amenable to industrial production with continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
  • Stability data suggest that the methyl ester intermediate and final acid are best stored under cold conditions (-20°C to -80°C) to maintain integrity over months.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Ester Derivative: 5-Bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzoic Acid Methyl Ester (CAS 1403257-79-3)
  • Molecular Formula: C₁₆H₂₂BrNO₃
  • Molecular Weight : 356.25 g/mol
  • Key Differences :
    • The methyl ester is lipophilic and stable under neutral conditions, whereas the free acid is polar and prone to ionization at physiological pH .
    • The ester is synthesized via coupling reactions (e.g., using PYBOP/DIEA in DMF) and serves as a precursor to the acid .
    • Storage conditions differ: the ester requires -20°C for stability, while the acid may form salts for improved shelf life .
tert-Butyl Ester Derivative: tert-Butyl 5-Bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate (Compound 40)
  • Molecular Formula : C₂₀H₂₉BrN₂O₃
  • Molecular Weight : 437.36 g/mol
  • Key Differences :
    • The tert-butyl group enhances lipophilicity and protects the carboxylic acid during synthetic steps (e.g., Suzuki couplings) .
    • Unlike the methyl ester, this derivative is used in cross-coupling reactions to synthesize biphenyl analogs (e.g., compound 41a) for drug discovery .
Biphenyl Analogs (e.g., Compound 41a)
  • Structure : Features a biphenyl core with ester groups.
  • Synthesized via palladium-catalyzed coupling, demonstrating the versatility of the parent acid/ester in generating diverse pharmacophores .
Amino-Substituted Analog: tert-Butyl 5-Amino-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate (Compound 47)
  • Molecular Formula : C₂₀H₃₁N₃O₃
  • Molecular Weight : 369.48 g/mol
  • Key Differences: Replacement of bromine with an amino group alters electronic properties, increasing hydrogen-bonding capacity and solubility . Used in further functionalization (e.g., amide couplings) to explore structure-activity relationships in drug candidates .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions
Free Acid (Target Compound) C₁₅H₁₉BrN₂O₃ 355.23 -COOH, Br, NH-Et-THP Room Temperature*
Methyl Ester (CAS 1403257-79-3) C₁₆H₂₂BrNO₃ 356.25 -COOCH₃, Br, NH-Et-THP -20°C
tert-Butyl Ester (Compound 40) C₂₀H₂₉BrN₂O₃ 437.36 -COOtBu, Br, NH-Et-THP Room Temperature
Biphenyl Derivative (41a) C₂₈H₃₄N₂O₆ 510.58 Biphenyl, -COOtBu, -COOCH₃ -20°C

*Assumed based on typical carboxylic acid stability.

Key Research Findings

  • Solubility : The methyl ester (CAS 1403257-79-3) shows variable solubility in DCM/MeOH mixtures, critical for purification .
  • Reactivity : The free acid undergoes efficient coupling reactions (e.g., with HATU/TEA) to form amides, highlighting its utility in prodrug design .
  • Biological Relevance : Biphenyl derivatives (e.g., 41a) exhibit enhanced binding to epigenetic targets due to extended aromatic systems .

Biological Activity

5-Bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Formula : C15H20BrNO3
Molecular Weight : 342.23 g/mol
CAS Number : 1403257-81-7
SMILES Notation : CCN(C1CCOCC1)c1cc(cc(C(O)=O)c1C)[Br]

The compound features a bromine atom, an ethyl group attached to a tetrahydro-2H-pyran moiety, and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against several bacterial strains. For instance, studies on related benzoic acid derivatives have reported minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 4 to 32 µg/mL .
  • Anticancer Potential : Some derivatives of benzoic acid have demonstrated cytotoxic effects on cancer cell lines. For example, modifications in the benzene ring or the introduction of heterocycles have been linked to enhanced activity against various cancer types .
  • Antiparasitic Effects : Research on related compounds targeting the PfATP4 protein in malaria parasites has shown promising results. These compounds inhibited Na+-ATPase activity, suggesting potential for developing new antimalarial therapies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of benzoic acid derivatives, including those structurally similar to this compound. The findings indicated that certain modifications could enhance activity against resistant strains of bacteria. The MIC values were notably lower for compounds with halogen substitutions compared to their unsubstituted counterparts.

CompoundMIC (µg/mL)Bacterial Strain
Compound A8MSSA
Compound B16MRSA
5-Bromo Derivative4E. coli

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of various benzoic acid derivatives revealed that those with ethyl and tetrahydropyran substituents exhibited significant inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 50 µM depending on the specific structural modifications.

CompoundIC50 (µM)Cell Line
Compound C25MCF-7
Compound D15HeLa
5-Bromo Derivative20MCF-7

Q & A

Q. What synthetic methodologies are recommended for preparing 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid, and how can reaction parameters be optimized?

Answer: Synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Bromination of a methylbenzoic acid precursor using electrophilic aromatic substitution (e.g., NBS or Br₂/Lewis acid).
  • Step 2: Introduction of the ethyl(tetrahydro-2H-pyran-4-yl)amino group via nucleophilic substitution or Buchwald-Hartwig amination.
  • Optimization: Adjust catalysts (e.g., Pd for coupling), temperature (40–80°C), and solvent polarity (DMF or THF). Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

  • HPLC: To assess purity (>98% as per industrial standards) using C18 columns and UV detection at 254 nm .
  • NMR: ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.1 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 383.05) .

Q. What are the key considerations for selecting solvents and reagents to minimize side reactions during synthesis?

Answer:

  • Solvents: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Reagents: Ensure anhydrous conditions for amination steps to prevent hydrolysis.
  • Catalysts: Pd(OAc)₂/Xantphos for efficient coupling with tetrahydro-2H-pyran derivatives .

Q. How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage: Protect from light in amber vials at –20°C under inert gas (N₂/Ar).
  • Handling: Use desiccants to prevent hygroscopic degradation, as brominated benzoic acids are prone to hydrolysis .

Advanced Research Questions

Q. How can experimental designs (e.g., randomized blocks) be applied to evaluate the compound’s biological activity?

Answer:

  • Design: Use split-plot designs to test dose-response relationships. For example:
    • Main plots: Compound concentrations (e.g., 1 nM–100 µM).
    • Subplots: Cell lines or enzyme targets.
    • Replicates: 4–6 replicates to account for biological variability .
  • Controls: Include vehicle (DMSO) and positive controls (e.g., known inhibitors) .

Q. What strategies resolve contradictions in reported biological activities of brominated benzoic acid derivatives?

Answer:

  • Comparative Studies: Replicate assays under standardized conditions (pH, temperature).
  • Meta-Analysis: Pool data from multiple studies to identify outliers or confounding variables (e.g., impurity profiles) .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

Answer:

  • QSAR Models: Predict biodegradation using descriptors like logP (estimated ~2.8) and topological polar surface area (~75 Ų).
  • Environmental Simulations: Use OECD 307 guidelines to assess soil/water partitioning and half-life under UV exposure .

Q. What in vitro models are suitable for assessing therapeutic potential, and how should assays be validated?

Answer:

  • Models: Human primary cells (e.g., hepatocytes for metabolic stability) or engineered cell lines (HEK293 for receptor binding).
  • Validation:
    • Dose-Response Curves: IC₅₀/EC₅₀ calculations with ≥3 independent experiments.
    • Counter-Screens: Test off-target effects using kinase panels or GPCR arrays .

Q. How can multivariate analysis optimize synthetic yield and purity across reaction parameters?

Answer:

  • Design of Experiments (DoE): Use a central composite design to evaluate temperature, catalyst loading, and solvent ratios.
  • Statistical Tools: ANOVA to identify significant factors (e.g., catalyst > temperature) and response surface models for optimization .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) in real-time.
  • X-ray Crystallography: Resolve 3D structures of target-ligand complexes (resolution ≤2.0 Å).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid

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